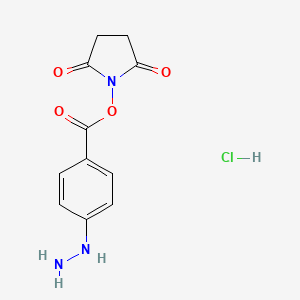
Succinimidyl hydrazinium benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimidyl hydrazinium benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which contribute to its reactivity and functionality in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl hydrazinium benzoate hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride, which undergo a fusion reaction at elevated temperatures (150-170°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require additional purification steps to isolate the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl hydrazinium benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles and electrophiles: Such as amines, halides, and other organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoate derivatives.
Scientific Research Applications
Succinimidyl hydrazinium benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Succinimidyl hydrazinium benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
4-[4-(2,5-Dioxo-pyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: Exhibits unique structural features and potential therapeutic applications.
Uniqueness
Succinimidyl hydrazinium benzoate hydrochloride stands out due to its specific combination of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H12ClN3O4 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H11N3O4.ClH/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16;/h1-4,13H,5-6,12H2;1H |
InChI Key |
KZOOJEZADWZIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN.Cl |
Synonyms |
SHBH succinimidyl 4-hydrazinobenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


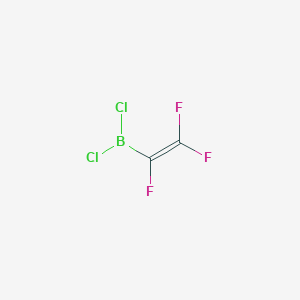
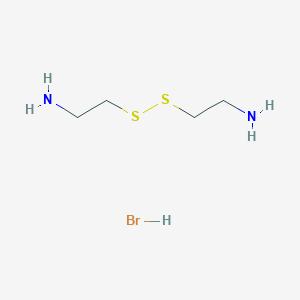
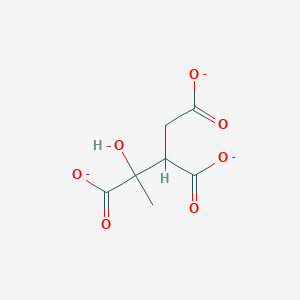
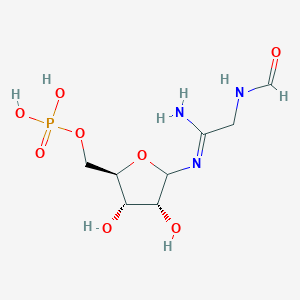

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)
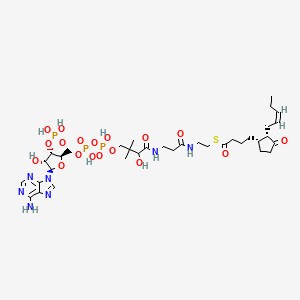
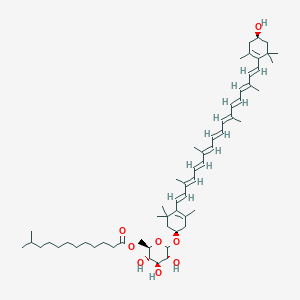
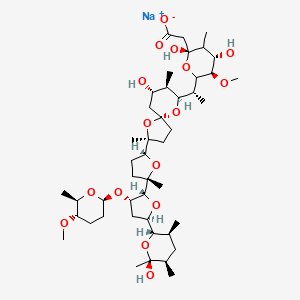
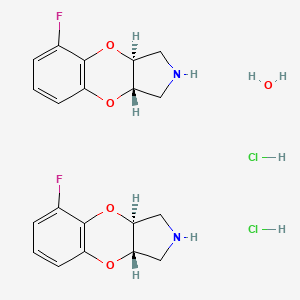
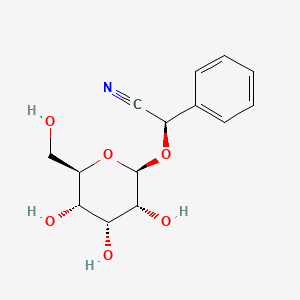
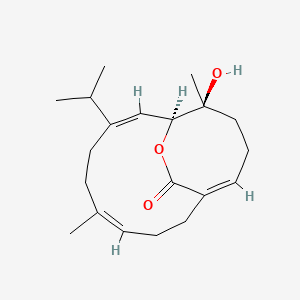
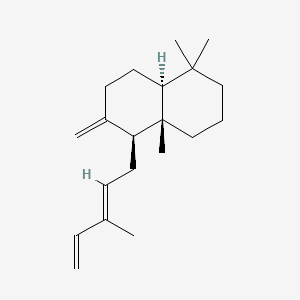
![2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1262258.png)
